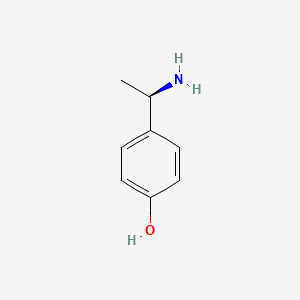

(R)-4-(1-aminoethyl)phenol

説明

Significance of Chiral Phenolic Amines in Contemporary Organic Chemistry

Chiral phenolic amines are integral to contemporary organic chemistry due to their prevalence in a wide range of natural products, pharmaceuticals, and functional materials. researchgate.net The presence of both a phenolic hydroxyl group and an amine group provides multiple reaction sites, allowing for diverse chemical transformations. The chirality, or "handedness," of these molecules is of paramount importance, as the biological activity of many compounds is dependent on their specific three-dimensional arrangement. openstax.org Enantiomerically pure amines, such as (R)-4-(1-aminoethyl)phenol, are crucial intermediates for synthesizing a vast array of bioactive compounds. researchgate.net The development of efficient methods for the synthesis of these chiral amines is a significant area of research, with techniques like asymmetric hydrogenation and biocatalysis playing a key role. acs.orgmdpi.com

Stereochemical Importance of the (R)-Enantiomer in Asymmetric Synthesis

Asymmetric synthesis, the process of selectively producing one enantiomer of a chiral molecule, is a cornerstone of modern drug development. The (R)-enantiomer of 4-(1-aminoethyl)phenol (B140669) serves as a critical chiral auxiliary and building block in this field. researchgate.net A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction, and is then removed. The specific spatial arrangement of the (R)-configuration at the chiral center of this compound allows for the construction of new stereocenters with a high degree of control. This stereoselectivity is crucial as different enantiomers of a drug can have vastly different pharmacological effects. google.com The unique stereochemistry of this compound makes it invaluable for creating specific drug formulations with enhanced efficacy and reduced side effects.

Overview of Research Trajectories for this compound

Current research involving this compound is multifaceted, exploring its synthesis, properties, and applications. Several synthetic methods have been developed, including microbiological resolution using enzymes like (R)-amine dehydrogenase. smolecule.com Researchers are also investigating its use as a chiral solvating agent for nuclear magnetic resonance (NMR) spectroscopy to determine the enantiomeric purity of other chiral compounds. acs.orgresearchgate.net Furthermore, its role as a key intermediate in the synthesis of various bioactive molecules, including potential therapeutic agents, continues to be a major focus. chemimpex.com The development of more efficient and sustainable synthetic routes to this compound and its derivatives is an ongoing effort, driven by the increasing demand for enantiomerically pure compounds in the pharmaceutical and chemical industries.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₁NO smolecule.com |

| Molecular Weight | 137.18 g/mol smolecule.com |

| Appearance | White solid chemimpex.com |

| Purity | ≥ 99% (HPLC, Chiral purity) chemimpex.com |

| CAS Number | 134855-88-2 chemimpex.com |

Calculated Physicochemical Properties of 4-(1-Aminoethyl)phenol

| Property | Value | Unit | Source |

| Standard Gibbs free energy of formation (ΔfG°) | 38.28 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -120.72 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 17.97 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 58.95 | kJ/mol | Joback Calculated Property chemeo.com |

| Log10 of Water solubility in mol/l (log10WS) | -1.72 | Crippen Calculated Property chemeo.com | |

| Octanol/Water partition coefficient (logPoct/wat) | 1.412 | Crippen Calculated Property chemeo.com | |

| McGowan's characteristic volume (McVol) | 115.670 | ml/mol | McGowan Calculated Property chemeo.com |

| Critical Pressure (Pc) | 4815.84 | kPa | Joback Calculated Property chemeo.com |

| Normal Boiling Point Temperature (Tboil) | 561.83 | K | Joback Calculated Property chemeo.com |

| Critical Temperature (Tc) | 803.03 | K | Joback Calculated Property chemeo.com |

| Normal melting (fusion) point (Tfus) | 386.32 | K | Joback Calculated Property chemeo.com |

| Critical Volume (Vc) | 0.364 | m³/kmol | Joback Calculated Property chemeo.com |

Structure

3D Structure

特性

IUPAC Name |

4-[(1R)-1-aminoethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6(9)7-2-4-8(10)5-3-7/h2-6,10H,9H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQPLIAKRDYOCB-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001310593 | |

| Record name | 4-[(1R)-1-Aminoethyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134855-88-2 | |

| Record name | 4-[(1R)-1-Aminoethyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134855-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(1R)-1-Aminoethyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthetic Methodologies and Chemical Transformations

Biocatalytic Approaches to (R)-4-(1-aminoethyl)phenol Synthesis

Biocatalytic methods employ enzymes to catalyze chemical transformations with high selectivity under mild reaction conditions. diva-portal.org For the synthesis of this compound, the use of ω-transaminases (ω-TAs) for the asymmetric amination of a prochiral ketone is the most prominent and well-researched approach. almacgroup.comresearchgate.net This method is valued for its excellent enantioselectivity and environmental friendliness. researchgate.net

ω-Transaminases (EC 2.6.1.18) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. frontiersin.org The asymmetric synthesis of this compound from its corresponding prochiral ketone, 4'-hydroxyacetophenone, can achieve a theoretical yield of 100%, making it a highly desirable route for industrial applications. almacgroup.comelsevierpure.com The reaction involves the direct stereoselective amination of the ketone, producing the target chiral amine with high enantiomeric purity. mdpi.com

The success of the biocatalytic synthesis hinges on the selection of a suitable ω-transaminase with high activity and stereoselectivity for the desired (R)-enantiomer. Most naturally occurring ω-TAs are (S)-selective, making the discovery and engineering of (R)-selective enzymes a key research focus. researchgate.net

Screening strategies typically involve testing a library of diverse ω-TAs, sourced from various microorganisms or developed through protein engineering, for their ability to convert the target ketone. nih.govnih.gov For instance, in the development of a synthesis process for a structurally related compound, a library of 21 (R)-enantioselective ω-TAs was screened, identifying 18 enzymes with the desired activity. nih.gov High-throughput screening methods, such as colorimetric or fluorescence-based assays, are often employed to rapidly evaluate large numbers of enzymes. researchgate.net Once a candidate enzyme is identified, protein engineering techniques like directed evolution or structure-based rational design can be used to enhance its properties, including catalytic efficiency, stability, and substrate scope. jiangnan.edu.cnnih.gov

| Enzyme (Source/Variant) | Substrate | Key Finding | Reference |

|---|---|---|---|

| AbTA (Arthrobacter sp. KNK168) | 2-hydroxy-5-fluoroacetophenone | Identified as a potent candidate from a library of 21 ωTAs for synthesizing an analog of this compound. | nih.gov |

| ArR-ωTA (Arthrobacter sp.) | Various prochiral ketones | Displayed perfect stereoselectivity (ee >99%) for the amination of all tested substrates. | researchgate.net |

| AT-ωTA (Aspergillus terreus) | Various prochiral ketones | Showed excellent stereoselectivity and often better conversion rates than other tested enzymes. | researchgate.net |

| ArTA variants (Arthrobacter sp. KNK168) | 1-acetonaphthone | Structure-based engineering yielded variants with up to 8.5-fold increased catalytic efficiency and improved thermostability. | jiangnan.edu.cn |

The primary prochiral ketone precursor for the synthesis of this compound is 4'-hydroxyacetophenone. chemicalbook.com The substrate specificity of ω-TAs is a critical factor, as many wild-type enzymes exhibit low activity towards bulky or non-natural ketones. nih.gov The structure of the ketone, particularly the substituents on the aromatic ring, can significantly influence the enzyme's binding affinity and catalytic efficiency. nih.gov

While the focus is on 4'-hydroxyacetophenone, studies on the substrate scope of candidate enzymes often include a range of structurally similar aromatic ketones to probe their versatility. nih.govnih.gov For example, the 4-hydroxyacetophenone monooxygenase (HAPMO) from Pseudomonas fluorescens ACB has been shown to act on a broad range of carbonylic compounds that are structurally similar to 4-hydroxyacetophenone. researchgate.net Engineering efforts are often directed at expanding the substrate-binding pockets of ω-TAs to accommodate larger and more complex ketone substrates, which is crucial for synthesizing a wide array of pharmaceutical intermediates. nih.govnih.gov

The choice of amino donor is crucial for driving the transamination reaction towards the product side and for process economy. An ideal amino donor should be inexpensive, readily available, and its corresponding keto-acid byproduct should not inhibit the enzyme or complicate product purification. almacgroup.com

Commonly used amino donors include alanines and alkylamines.

D-Alanine: Often used for the synthesis of (R)-amines, but its higher cost compared to L-alanine is a drawback. rsc.org

L-Alanine: A cost-effective amino donor, but its use with (R)-selective ω-TAs can be limited by unfavorable reaction equilibria. elsevierpure.comrsc.org To overcome this, a dual-enzyme system combining the ω-TA with an alanine (B10760859) racemase can be employed, allowing the use of inexpensive L-alanine to produce (R)-amines. rsc.org

Isopropylamine (IPA): A widely used "smart" amine donor. The byproduct of the reaction is acetone (B3395972), which is volatile and can be easily removed from the reaction mixture, thereby shifting the equilibrium towards product formation. almacgroup.comdiva-portal.org This strategy significantly improves conversion rates. almacgroup.com

(R)-α-methylbenzylamine: An effective amino donor that can lead to high conversions, but it is more sterically demanding and costlier than simpler amines. almacgroup.comnih.gov

| Amino Donor | Key Advantage(s) | Key Disadvantage(s) | Reference |

|---|---|---|---|

| L-Alanine | Inexpensive and readily available. | Unfavorable reaction equilibrium; byproduct (pyruvate) can be inhibitory. | elsevierpure.comrsc.org |

| D-Alanine | Favorable for (R)-amine synthesis. | More expensive than L-alanine. | researchgate.netrsc.org |

| Isopropylamine (IPA) | Volatile acetone byproduct is easily removed, shifting equilibrium. | Basicity can lead to side reactions in some cases. | almacgroup.comdiva-portal.org |

| (R)-α-methylbenzylamine | Can result in high conversion rates. | Higher cost and steric bulk. | almacgroup.comnih.gov |

To achieve industrially viable synthesis of this compound, optimization of reaction parameters is essential. Key factors that are typically fine-tuned include pH, temperature, substrate and enzyme concentrations, and the use of co-solvents. researchgate.netnih.gov For example, the optimal conditions for a ω-TA from Arthrobacter sp. were found to be a temperature of 35-40 °C and a pH of 8.0. nih.gov

A major challenge in ω-transaminase reactions is the unfavorable thermodynamic equilibrium, which often limits the final product conversion. elsevierpure.com Several strategies have been developed to overcome this limitation:

Product Removal: Using an excess of the amino donor, such as isopropylamine, allows for the removal of the volatile acetone co-product, which effectively pulls the reaction equilibrium towards the desired amine product. almacgroup.com

Co-product Scavenging: When alanine is the amino donor, the byproduct pyruvate (B1213749) can be inhibitory. elsevierpure.com This inhibition can be mitigated by adding a second enzyme, such as lactate (B86563) dehydrogenase (LDH), which converts pyruvate to lactate, thereby shifting the equilibrium. researchgate.netelsevierpure.com

Co-solvent Addition: The low solubility of hydrophobic ketone substrates in aqueous media can limit reaction rates. The addition of organic co-solvents like dimethyl sulfoxide (B87167) (DMSO) or simple alcohols can improve substrate solubility and increase reaction yields. nih.gov

Through careful optimization, it is possible to achieve both high conversion rates and excellent enantiomeric purity, often exceeding 99% enantiomeric excess (ee). researchgate.netnih.gov

For large-scale industrial applications, the stability and reusability of the biocatalyst are paramount. Using whole microbial cells that express the desired ω-transaminase is often more cost-effective than using purified enzymes. Whole-cell systems provide a protective environment for the enzyme and contain the necessary cofactors (PLP), which can be regenerated by the cell's metabolism. researchgate.netnih.govnih.gov For instance, E. coli whole cells expressing an Arthrobacter ω-TA have been successfully used as catalysts. nih.gov

Enzyme immobilization is another powerful strategy to enhance catalyst stability and enable its reuse over multiple reaction cycles. mdpi.comresearchgate.net The ω-transaminase can be immobilized on various solid supports, such as methacrylate (B99206) beads, polymer resins, or cellulose (B213188). mdpi.comresearchgate.netmdpi.com Immobilized enzymes are particularly well-suited for use in continuous flow reactors, which offer several advantages over batch processes, including improved efficiency and easier product recovery. researchgate.netmdpi.com Studies have shown that immobilized ω-TAs can be reused for multiple cycles with minimal loss of activity, making the process more economical and sustainable. mdpi.comresearchgate.net

ω-Transaminase (ωTA)-Catalyzed Asymmetric Amination

Derivatization and Functionalization Reactions

The dual functionality of this compound permits selective modifications at either the amine or the phenolic hydroxyl group, enabling the synthesis of a wide array of derivatives.

Amine Reactivity: Alkylation, Acylation, and Condensation Reactions

The primary amine group on the ethyl side chain is a potent nucleophile, readily participating in various chemical transformations including alkylation, acylation, and condensation reactions.

The synthesis of thiourea (B124793) derivatives from primary amines is a well-established and efficient chemical transformation. organic-chemistry.orgmdpi.com In the case of this compound, the primary amine can react with various isothiocyanates via nucleophilic addition to yield chiral N,N'-disubstituted thiourea derivatives. mdpi.com This reaction is typically straightforward and can result in high yields, allowing for the generation of a diverse library of compounds. mdpi.com

The general mechanism involves the attack of the amine's lone pair of electrons on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). mdpi.com This reaction can be performed using various isothiocyanates, such as phenyl isothiocyanate or benzyl (B1604629) isothiocyanate, in a suitable solvent like dichloromethane (B109758) or tert-butanol. mdpi.com A thiourea derivative of a positional isomer, 2-[(1R)-1-aminoethyl]phenol, has been effectively synthesized by reacting it with benzoyl isothiocyanate, highlighting the applicability of this method. acs.orgnih.gov The resulting thiourea moiety's formation can be confirmed by 13C-NMR spectroscopy, which shows a characteristic chemical shift for the thiocarbonyl (C=S) carbon in the range of 178 to 184 ppm. mdpi.com

| Isothiocyanate Reactant | Resulting Thiourea Derivative Name |

|---|---|

| Phenyl isothiocyanate | 1-((R)-1-(4-hydroxyphenyl)ethyl)-3-phenylthiourea |

| Benzyl isothiocyanate | 1-benzyl-3-((R)-1-(4-hydroxyphenyl)ethyl)thiourea |

| Benzoyl isothiocyanate | N-(((R)-1-(4-hydroxyphenyl)ethyl)carbamothioyl)benzamide |

| Allyl isothiocyanate | 1-allyl-3-((R)-1-(4-hydroxyphenyl)ethyl)thiourea |

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and an aldehyde or a ketone. ekb.eg The amine group of this compound can react with a variety of carbonyl compounds to form the corresponding chiral Schiff base derivatives. This reaction typically proceeds by a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to form the imine. researchgate.net

The synthesis can be carried out by refluxing the aminophenol with the chosen aldehyde or ketone in a solvent such as ethanol, often in the presence of a base like triethylamine. nih.govrsc.org A wide range of aromatic aldehydes (e.g., salicylaldehyde, 4-dimethylaminobenzaldehyde) can be used to produce novel Schiff bases. researchgate.netmdpi.com The formation of the imine bond (C=N) can be confirmed using spectroscopic methods, such as IR spectroscopy, and the characteristic proton signal of the Schiff base (HC=N) can be observed in the 1H NMR spectrum in the region of 7.60–8.59 ppm. mdpi.com

| Carbonyl Reactant | Resulting Schiff Base Name |

|---|---|

| Salicylaldehyde | 2-(((R)-1-(4-hydroxyphenyl)ethyl)imino)methyl)phenol |

| Benzaldehyde | 4-((R)-1-(benzylideneamino)ethyl)phenol |

| Acetone | 4-((R)-1-(propan-2-ylideneamino)ethyl)phenol |

| Vanillin | 4-hydroxy-3-methoxy-N-((R)-1-(4-hydroxyphenyl)ethyl)benzaldehyde imine |

Phenolic Hydroxyl Group Transformations

The phenolic hydroxyl group is another key site for chemical modification, primarily through reactions like oxidation. wikipedia.org The electron-rich aromatic ring is activated by the hydroxyl group, making it susceptible to electrophilic substitution and oxidation. nih.gov

Phenols are known to undergo oxidation to form quinones. wikipedia.org The phenolic moiety of this compound can be oxidized to the corresponding p-benzoquinone derivative. This transformation is significant as quinones are an important class of compounds involved in various biological processes. mdpi.com The oxidation can be achieved using various oxidizing agents, such as Fremy's salt (potassium nitrosodisulfonate) or through enzymatic catalysis. wikipedia.org For example, tyrosinase is an enzyme that catalyzes the oxidation of phenols to ortho-quinones. mdpi.com

In some cases, the oxidation of phenols can lead to the formation of p-benzoquinone imines, which involves a four-electron oxidation process. figshare.comhkbu.edu.hk This reaction can occur in the presence of specific metal complexes, such as a (salen)ruthenium(VI) nitrido complex, and involves an electrophilic attack on the phenol (B47542) aromatic ring. hkbu.edu.hk The specific pathway and resulting product depend heavily on the reaction conditions and the oxidizing agent employed.

| Oxidizing Agent/System | Potential Product Type | Notes |

|---|---|---|

| Fremy's salt (oxone) | p-Benzoquinone derivative | Commonly used for oxidative de-aromatization to quinones. wikipedia.org |

| Tyrosinase/O₂ | o-Quinone derivative | Enzymatic oxidation that typically hydroxylates the ortho position before oxidizing to the quinone. mdpi.com |

| (Salen)ruthenium(VI) nitrido complex | p-Benzoquinone imine complex | A four-electron oxidation process. figshare.comhkbu.edu.hk |

The quinone derivatives formed from the oxidation of this compound can be subsequently reduced back to dihydroxy-aromatic compounds, such as catechols or hydroquinones. This reversible redox chemistry is a hallmark of quinone systems. The reduction of a p-benzoquinone, for instance, would yield a hydroquinone (B1673460) analog.

This reduction can be accomplished using common reducing agents. For example, a para-peroxyquinole can be reduced to the corresponding quinole (a hydroquinone derivative) using sodium thiosulfate. wikipedia.org Similarly, sodium dithionite (B78146) is another reagent capable of reducing quinones back to their hydroquinone form. researchgate.net This redox cycle is fundamental in the chemistry of many natural polyphenols and is crucial for their antioxidant activity. researchgate.net

Etherification and Esterification Reactions

The phenolic hydroxyl group of this compound is a primary site for chemical modification through etherification and esterification reactions. These transformations are fundamental in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of phenolic compounds. The nucleophilic character of the phenoxide ion, readily formed in the presence of a base, facilitates these reactions.

Etherification typically proceeds via the Williamson ether synthesis, where the phenoxide acts as a nucleophile, displacing a halide from an alkyl halide to form an ether. The reaction conditions can be tailored to accommodate a variety of alkylating agents. Due to the presence of the basic amino group, protection of this functionality may be necessary to prevent side reactions, depending on the specific reagents and conditions employed.

Esterification of the phenolic hydroxyl group can be achieved by reaction with acylating agents such as acyl chlorides or acid anhydrides. These reactions are often carried out in the presence of a base, like pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen halide byproduct and catalyze the reaction.

The following table summarizes representative conditions for these transformations, based on general methodologies for phenols.

| Reaction Type | Reagent | Catalyst/Base | Solvent | Typical Conditions | Expected Product |

| Etherification | Methyl Iodide (CH₃I) | Potassium Carbonate (K₂CO₃) | Acetone | Reflux | (R)-1-(4-methoxyphenyl)ethan-1-amine |

| Etherification | Benzyl Bromide (BnBr) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to RT | (R)-1-(4-(benzyloxy)phenyl)ethan-1-amine |

| Esterification | Acetyl Chloride (CH₃COCl) | Pyridine | Dichloromethane (DCM) | 0 °C to RT | (R)-4-(1-aminoethyl)phenyl acetate |

| Esterification | Acetic Anhydride ((CH₃CO)₂O) | Triethylamine (Et₃N) | Dichloromethane (DCM) | Room Temperature | (R)-4-(1-aminoethyl)phenyl acetate |

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the hydroxyl (-OH) group and the 1-aminoethyl group. britannica.combyjus.com Both substituents are ortho-, para-directing. ucalgary.ca Since these two groups are situated in a para relationship to each other, the positions ortho to the powerful activating hydroxyl group (positions 2 and 6) are the most nucleophilic and, therefore, the most likely sites for electrophilic attack. The strong activation often allows for the use of milder reaction conditions compared to those required for benzene (B151609). ucalgary.ca

Nitration: The introduction of a nitro group onto the phenolic ring can be achieved using nitrating agents. Due to the high activation of the ring, reactions with concentrated nitric acid can lead to oxidation and the formation of polymeric materials. Therefore, milder conditions, such as dilute nitric acid at low temperatures, are typically employed to yield mononitrated products. byjus.com The primary product expected is the substitution at the position ortho to the hydroxyl group.

Halogenation: Halogenation of phenols, such as bromination, is also facile. byjus.com The regioselectivity of the reaction is highly dependent on the solvent used. In non-polar solvents like carbon disulfide (CS₂) or chloroform (B151607) (CHCl₃) at low temperatures, monobromination is favored, yielding a mixture of ortho- and para-brominated products. youtube.com Given that the para position is blocked in this compound, substitution is directed to the ortho positions. The use of a highly polar solvent like water (e.g., bromine water) leads to polysubstitution, resulting in the formation of the 2,6-dibromo derivative. byjus.comyoutube.com The high reactivity of the phenol towards bromination often means that a Lewis acid catalyst is not required. byjus.com

The table below outlines the expected outcomes for these electrophilic substitution reactions.

| Reaction Type | Reagent | Solvent | Conditions | Expected Major Product(s) |

| Nitration | Dilute Nitric Acid (HNO₃) | Water/Acetic Acid | Low Temperature (e.g., 298 K) | (R)-4-(1-aminoethyl)-2-nitrophenol |

| Bromination | Bromine (Br₂) | Carbon Disulfide (CS₂) | Low Temperature | (R)-2-bromo-4-(1-aminoethyl)phenol |

| Bromination | Bromine Water (aq. Br₂) | Water | Room Temperature | (R)-2,6-dibromo-4-(1-aminoethyl)phenol |

Stereochemical Analysis and Chiral Recognition Mechanisms

Determination of Enantiomeric Excess

The determination of enantiomeric excess is a quantitative measure of the predominance of one enantiomer over the other in a mixture. Several chromatographic and spectroscopic methods are routinely employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. phenomenex.comnih.gov The principle of chiral HPLC lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation. phenomenex.com

For amino alcohols like 4-(1-aminoethyl)phenol (B140669), several types of CSPs can be effective. Polysaccharide-based columns (e.g., those derived from cellulose (B213188) or amylose) are among the most versatile and frequently used for a broad range of chiral compounds. nih.govphenomenex.com The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.

Alternatively, ligand-exchange chromatography can be employed, which is particularly suitable for amino acids and amino alcohols. scas.co.jp In this approach, the CSP consists of a chiral ligand coated on a solid support, and the mobile phase contains a metal ion (e.g., copper(II)). The enantiomers form transient diastereomeric complexes with the chiral ligand and the metal ion, and the differing stability of these complexes results in their separation. scas.co.jp

In a typical analysis, a solution of the 4-(1-aminoethyl)phenol enantiomeric mixture is injected into the HPLC system. The enantiomers are separated on the chiral column, and their respective concentrations are determined by a detector (e.g., UV-Vis). The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another established method for the enantioseparation of volatile chiral compounds. chromatographyonline.comgcms.cz For non-volatile compounds like 4-(1-aminoethyl)phenol, derivatization is necessary to increase their volatility and thermal stability. nih.gov Common derivatization strategies for amines and alcohols include acylation (e.g., with trifluoroacetic anhydride) to form amides and esters. wiley.com

The separation is achieved on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz These cyclodextrin-based CSPs have a toroidal shape with a hydrophobic inner cavity and a hydrophilic outer surface, providing a chiral environment where the enantiomeric derivatives can form temporary inclusion complexes of varying stability. chromatographyonline.com The difference in the strength of these interactions leads to different elution times for the two enantiomers.

The enantiomeric excess is determined by comparing the peak areas of the separated enantiomeric derivatives as measured by a detector, commonly a Flame Ionization Detector (FID). wiley.com

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)

Nuclear Magnetic Resonance (NMR) spectroscopy has become an invaluable tool for determining enantiomeric excess without the need for chromatographic separation. mdpi.com In the presence of an enantiomerically pure Chiral Solvating Agent (CSA), a pair of enantiomers is converted into a pair of diastereomeric solvates. These diastereomeric complexes are non-equivalent and can exhibit different chemical shifts in the NMR spectrum, allowing for the differentiation and quantification of the individual enantiomers. mdpi.com

Thiourea-based CSAs have emerged as highly effective reagents for the enantiodiscrimination of various chiral compounds, including amino acid derivatives, which are structurally related to 4-(1-aminoethyl)phenol. A notable example is the thiourea (B124793) derivative of the positional isomer 2-[(1R)-1-aminoethyl]phenol, which has been shown to be an effective CSA. mdpi.com

The design of these CSAs often incorporates several key features:

A chiral backbone to provide the stereogenic environment.

A thiourea moiety which acts as a strong hydrogen-bond donor, capable of interacting with polar functional groups of the analyte.

Aromatic groups that can participate in π-π stacking interactions.

Other functional groups, such as a hydroxyl group , which can act as an additional hydrogen-bond donor/acceptor site.

The combination of these features creates a "binding pocket" where the enantiomers of the analyte can be complexed in a stereochemically distinct manner.

Research on thiourea derivatives of 2-[(1R)-1-aminoethyl]phenol has demonstrated their remarkable ability to differentiate the enantiomers of N-3,5-dinitrobenzoyl (DNB) derivatives of amino acids. mdpi.com The presence of an achiral base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), is often crucial. The base deprotonates the carboxylic acid of the amino acid derivative, enhancing the interaction with the CSA and improving solubility in common NMR solvents like CDCl₃.

The differentiation is observed as a splitting of specific proton signals in the ¹H NMR spectrum. The magnitude of this splitting, known as chemical shift nonequivalence (ΔΔδ), is a measure of the enantiodiscrimination efficiency of the CSA.

Below is a table summarizing the ¹H NMR nonequivalence data for selected N-DNB amino acid derivatives in the presence of a thiourea CSA derived from 2-[(1R)-1-aminoethyl]phenol and DABCO. This data illustrates the principle of stereodifferentiation, which would be analogous for derivatives of (R)-4-(1-aminoethyl)phenol.

| N-DNB Amino Acid Derivative | Ortho-H (DNB) ΔΔδ (ppm) | Para-H (DNB) ΔΔδ (ppm) | α-H ΔΔδ (ppm) |

|---|---|---|---|

| Valine | 0.127 | 0.081 | 0.060 |

| Leucine | 0.110 | 0.071 | 0.052 |

| Phenylalanine | 0.085 | 0.057 | 0.040 |

Data adapted from studies on the positional isomer 2-[(1R)-1-aminoethyl]phenol to illustrate the principle of the technique.

The mechanism of chiral recognition by these thiourea-based CSAs involves the formation of ternary diastereomeric complexes (CSA/analyte/DABCO). The specific intermolecular interactions that stabilize these complexes are key to understanding the enantiodiscrimination process. Techniques such as 2D NMR spectroscopy (e.g., ROESY) are used to probe the spatial proximity of different protons in the complex, allowing for the elucidation of its three-dimensional structure.

The primary interactions responsible for the stability and stereodifferentiation of the solvates include:

Hydrogen bonding: The thiourea N-H protons and the phenolic O-H group of the CSA form strong hydrogen bonds with the carboxylate and nitro groups of the N-DNB amino acid derivative.

π-π stacking: The electron-rich aromatic ring of the CSA can engage in stacking interactions with the electron-deficient dinitrophenyl ring of the analyte.

Steric repulsion: The different spatial arrangement of the substituents at the stereocenter of the two enantiomers leads to distinct steric interactions within the binding pocket of the CSA.

These combined interactions result in the formation of diastereomeric solvates with different geometries and stabilities, which in turn leads to the observed chemical shift differences in the NMR spectrum. The study of these structures provides fundamental insights into the principles of molecular recognition and allows for the rational design of more effective chiral solvating agents.

Association Constants and Complexation Stoichiometry Determination

The quantification of non-covalent interactions between a chiral molecule and other substances is crucial for understanding the mechanisms of chiral recognition. This is often achieved by determining the association constant (K_a), which measures the strength of the binding, and the stoichiometry, which defines the ratio of the interacting molecules in the resulting complex. A powerful and widely used technique for these determinations is Nuclear Magnetic Resonance (NMR) titration. researchgate.net

NMR titration involves the incremental addition of a titrant to a solution of a substance and monitoring the changes in the chemical shifts of the nuclei (e.g., ¹H or ¹³C). researchgate.net By analyzing the chemical shift changes as a function of the titrant's concentration, a binding isotherm can be constructed. Fitting this data to a suitable binding model allows for the calculation of the association constant. researchgate.net The upper limit for reliably determining binding constants via NMR titration is generally considered to be around 10⁵ M⁻¹. researchgate.net

The stoichiometry of such complexes is often assumed to be 1:1, but can be confirmed using methods like Job's plot (also known as the method of continuous variation). This involves preparing a series of solutions where the mole fraction of the two interacting species is varied while keeping the total concentration constant. The stoichiometry is determined by identifying the mole fraction at which the measured physical property (e.g., change in chemical shift) is maximized.

To illustrate how data from an NMR titration experiment for a 1:1 complex of this compound with a hypothetical chiral guest might be presented, a representative data table is shown below.

Table 1: Representative Data from a Hypothetical NMR Titration of this compound with a Chiral Guest This table is illustrative and does not represent real experimental data for this compound.

| [Guest] (mM) | Observed Chemical Shift (ppm) of a Proton on this compound |

|---|---|

| 0.0 | 7.250 |

| 0.2 | 7.255 |

| 0.4 | 7.260 |

| 0.6 | 7.264 |

| 0.8 | 7.268 |

| 1.0 | 7.271 |

| 1.5 | 7.276 |

Spectroscopic Signatures of Chirality

The chirality of this compound gives rise to distinct spectroscopic signatures when it interacts with polarized light or when it is placed in a chiral environment. These chiroptical properties are invaluable for determining its absolute configuration and for studying its interactions with other chiral molecules.

Chiroptical spectroscopies are based on the differential interaction of a chiral substance with left and right circularly polarized light. acs.org When the energy of the light corresponds to an electronic or vibrational transition, a measurable signal is produced. acs.org

Circular Dichroism (CD) Spectroscopy: This technique measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this difference as a function of wavelength. For a molecule like this compound, the aromatic phenol (B47542) ring acts as a chromophore. The electronic transitions within this chromophore, when perturbed by the adjacent chiral center, will give rise to a characteristic CD spectrum. The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the molecule.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is the vibrational analogue of CD, measuring the differential absorption of left and right circularly polarized infrared light. VCD spectra provide information about the stereochemistry of the entire molecule, as they are sensitive to the vibrational modes of all functional groups. researchgate.net For this compound, VCD could be used to probe the stereochemistry by analyzing the chiral signature of the C-H, N-H, and O-H stretching and bending vibrations.

NMR Spectroscopy in a Chiral Environment: As discussed previously, when a chiral molecule is placed in a chiral environment, such as in the presence of a chiral solvating agent, diastereomeric complexes are formed. nih.gov These diastereomeric complexes are energetically different and thus, in principle, distinguishable by NMR spectroscopy. The chemical shifts of the protons and carbons of the enantiomers will differ, a phenomenon known as enantiomeric shift difference (ΔΔδ). For example, in the study of the thiourea derivative of 2-[(1R)-1-aminoethyl]phenol with N-DNB amino acids, significant ¹³C chemical shift nonequivalences were observed for the carbons of the N-DNB moiety, the amide and carboxyl groups, and the methine carbon at the chiral center. nih.gov This demonstrates the utility of NMR in revealing the spectroscopic signature of chirality through enantiodiscrimination.

The following table illustrates the type of data that might be obtained from a chiroptical or NMR study to distinguish between the enantiomers of 4-(1-aminoethyl)phenol.

Table 2: Illustrative Spectroscopic Data for Distinguishing Enantiomers of 4-(1-aminoethyl)phenol This table is for illustrative purposes to demonstrate the concept and does not represent actual experimental data.

| Spectroscopic Technique | Parameter | This compound | (S)-4-(1-aminoethyl)phenol |

|---|---|---|---|

| Circular Dichroism | Molar Ellipticity [θ] at λ_max | Positive Cotton Effect | Negative Cotton Effect |

| Vibrational Circular Dichroism | ΔA at a specific wavenumber | Positive Band | Negative Band |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, providing information on the connectivity and chemical environment of individual atoms.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of (R)-4-(1-aminoethyl)phenol are predicted to exhibit characteristic signals that confirm its molecular structure. The key structural features are a 1,4-disubstituted (para) aromatic ring, a hydroxyl group (-OH), an amino group (-NH₂), and a chiral ethyl group (-CH(NH₂)CH₃).

In the ¹H NMR spectrum, the aromatic protons would appear as two distinct doublets in the approximate range of δ 6.5-7.5 ppm, characteristic of a para-substituted benzene (B151609) ring. The methine proton (-CH) adjacent to the amino group would likely appear as a quartet, due to coupling with the three methyl protons, in the region of δ 4.0-4.5 ppm. The methyl protons (-CH₃) would present as a doublet, coupled to the methine proton, at approximately δ 1.3-1.6 ppm. The protons of the amino (-NH₂) and hydroxyl (-OH) groups are expected to appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The aromatic ring would show four distinct signals. The carbon atom bearing the hydroxyl group (C-OH) would be the most deshielded of the ring carbons, appearing around δ 150-160 ppm. The carbon atom attached to the aminoethyl group would appear around δ 130-140 ppm, while the other two aromatic carbons would resonate in the δ 115-130 ppm range. The methine carbon (-CH) would be found around δ 50-60 ppm, and the methyl carbon (-CH₃) would be the most shielded, appearing at approximately δ 20-25 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to -OH) | 6.7 - 6.9 | Doublet |

| Aromatic (ortho to -CH) | 7.0 - 7.3 | Doublet |

| Phenolic -OH | Variable (e.g., 5.0 - 9.0) | Broad Singlet |

| Methine (-CH) | 4.0 - 4.5 | Quartet |

| Amino (-NH₂) | Variable (e.g., 1.5 - 3.0) | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-OH (Aromatic) | 150 - 160 |

| C-CH (Aromatic) | 130 - 140 |

| Aromatic CH (ortho to -CH) | 127 - 130 |

| Aromatic CH (ortho to -OH) | 115 - 118 |

| Methine (-CH) | 50 - 60 |

To confirm the (R)-stereochemistry at the chiral center, advanced NMR techniques are employed. Chiral derivatizing agents (CDAs), such as Mosher's acid, can be used to convert the enantiomer into a pair of diastereomers. The ¹H and ¹⁹F NMR spectra of these diastereomeric esters would exhibit distinct chemical shifts, allowing for the unambiguous assignment of the absolute configuration. Additionally, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlation data that may help in confirming the stereochemistry, particularly in a rigidified derivative of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is utilized to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₈H₁₁NO, corresponding to a monoisotopic mass of approximately 137.0841 Da. nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 137. A key fragmentation pathway for this molecule is the benzylic cleavage, which involves the breaking of the C-C bond between the aromatic ring and the aminoethyl side chain. chemguide.co.uklibretexts.org This is expected to be a dominant process. The most characteristic fragmentation would be the loss of a methyl radical (•CH₃) to form a stable, resonance-delocalized iminobenzyl cation at m/z 122. Another significant fragmentation pathway involves the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a highly stable benzylic cation at m/z 107, corresponding to the [HOC₆H₄CH]⁺ fragment, and the loss of a neutral CH₃N fragment. The peak at m/z 107 is often a prominent peak in the mass spectra of similar phenol (B47542) derivatives. docbrown.info

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 137 | [C₈H₁₁NO]⁺ | Molecular Ion (M⁺) |

| 122 | [C₇H₈NO]⁺ | M⁺ - •CH₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. vscht.cz

A broad and strong absorption band in the region of 3200-3500 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. docbrown.infolibretexts.org The N-H stretching vibrations of the primary amine group are expected to appear as two distinct, medium-intensity peaks in the 3300-3400 cm⁻¹ range. orgchemboulder.com The aromatic C-H stretching vibrations typically appear as sharp peaks just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group would be observed just below 3000 cm⁻¹.

The presence of the aromatic ring is further confirmed by C=C stretching vibrations, which give rise to characteristic absorptions in the 1500-1600 cm⁻¹ region. A strong C-O stretching vibration for the phenol is expected around 1200-1250 cm⁻¹. Finally, the N-H bending vibration (scissoring) of the primary amine usually appears as a medium to strong band in the 1590-1650 cm⁻¹ region.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3500 (broad, strong) | O-H stretch | Phenol |

| 3300-3400 (two peaks, medium) | N-H stretch | Primary Amine |

| 3000-3100 (sharp) | C-H stretch | Aromatic |

| 2850-2970 (medium) | C-H stretch | Aliphatic (ethyl) |

| 1590-1650 (medium-strong) | N-H bend | Primary Amine |

| 1500-1600 (medium) | C=C stretch | Aromatic Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring. Phenols typically exhibit two main absorption bands in the UV region, which are attributed to π→π* electronic transitions of the aromatic ring. For 4-aminophenol, a structurally related compound, absorption maxima are observed around 218 nm and 272 nm. sielc.com It is expected that this compound would display similar absorption characteristics. The position and intensity of these bands can be influenced by the solvent polarity and the pH of the solution, as the protonation state of the phenolic hydroxyl and amino groups affects the electronic structure of the chromophore. For instance, in a basic medium, the formation of the phenoxide ion typically leads to a bathochromic (red) shift of the absorption maxima.

Table 5: Expected UV-Vis Absorption Maxima for this compound

| Transition | Approximate λₘₐₓ (nm) | Chromophore |

|---|---|---|

| π→π* | ~220 | Phenolic Ring |

X-ray Crystallography for Solid-State Structure Determination (if available)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique would provide accurate data on bond lengths, bond angles, and the absolute stereochemistry of the chiral center. Furthermore, it would reveal the details of the crystal packing, including intermolecular interactions such as hydrogen bonding involving the hydroxyl and amino groups, and potential π-π stacking between the aromatic rings.

As of the latest literature review, a publicly available crystal structure for this compound has not been reported. Should such data become available, it would offer unparalleled insight into its solid-state conformation and supramolecular assembly.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed picture of the electronic landscape of (R)-4-(1-aminoethyl)phenol, which is fundamental to understanding its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For aminophenol derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, are employed to determine key electronic properties. researchgate.net These calculations can provide insights into the molecule's stability, reactivity, and thermodynamic properties.

Key parameters that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and its kinetic stability. A smaller gap generally implies higher reactivity. For phenolic compounds, the distribution and energies of these frontier orbitals are influenced by the nature and position of substituents on the aromatic ring. The aminoethyl group at the para position in this compound is expected to influence the electron density distribution in the phenol (B47542) ring through both inductive and resonance effects.

DFT calculations can also be used to determine other important properties such as ionization potential (IP) and bond dissociation energies (BDE). researchgate.net For instance, the O-H bond dissociation energy is a key descriptor of the antioxidant capacity of phenolic compounds. Studies on substituted phenols have shown that electron-donating groups, like the aminoethyl group, can affect the BDE of the phenolic O-H bond. mdpi.com

Table 1: Representative DFT-Calculated Electronic Properties for Substituted Phenols (Note: This table is illustrative and based on general findings for substituted phenols. Specific values for this compound would require dedicated calculations.)

| Property | Description | Expected Influence of 4-(1-aminoethyl) group |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Increase |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Minor Change |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | Decrease |

| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. | Decrease |

| O-H Bond Dissociation Energy (BDE) | The energy required to break the O-H bond homolytically. | Decrease |

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to Lewis structures. uni-muenchen.de This method is particularly useful for analyzing intramolecular interactions, such as charge transfer and resonance, which contribute to the stability of a molecule.

In this compound, NBO analysis can quantify the delocalization of electron density. uni-muenchen.de A key interaction to investigate would be the hyperconjugation between the lone pair of the nitrogen atom in the amino group and the π* antibonding orbitals of the phenyl ring, as well as the interaction of the oxygen lone pairs with the ring. These interactions contribute to the resonance stabilization of the molecule.

The analysis provides information on the natural atomic charges, revealing the distribution of electron density among the atoms. It also details the composition of the NBOs, for example, the hybridization of the atomic orbitals contributing to a specific bond. uni-muenchen.de Furthermore, second-order perturbation theory analysis within the NBO framework can be used to estimate the stabilization energy associated with donor-acceptor interactions, such as the delocalization of a lone pair into an antibonding orbital. uni-muenchen.de For substituted phenols, NBO analysis has shown that substituents can significantly alter the electron distribution in both the σ and π frameworks of the phenyl ring. researchgate.net

Table 2: Illustrative NBO Analysis Donor-Acceptor Interactions in a Substituted Phenol (Note: This table is a conceptual representation. Actual values for this compound would be obtained from specific NBO calculations.)

| Donor NBO (Occupancy) | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (1) O | π* (C-C) | High | π-conjugation from hydroxyl group |

| LP (1) N | σ* (C-H) | Moderate | Hyperconjugation from amino group |

| π (C=C) | π* (C=C) | High | Intraming π-delocalization |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths of molecules, which allows for the theoretical prediction of their UV-Vis absorption spectra. mdpi.comrsc.org This approach can be used to understand the nature of the electronic transitions that give rise to the observed absorption bands. rsc.org

For phenolic compounds, the UV-Vis spectra are typically characterized by π → π* transitions within the aromatic ring. nih.gov The position and intensity of these absorption bands are sensitive to the substituents on the ring. The TD-DFT method, often using a functional like B3LYP with an appropriate basis set, can accurately predict the absorption maxima (λmax) for such compounds. mdpi.com

In the case of this compound, TD-DFT calculations would likely predict absorption bands in the UV region, characteristic of the substituted benzene (B151609) chromophore. The calculations would also provide information on the molecular orbitals involved in the principal electronic transitions, for example, whether the transition is primarily a HOMO to LUMO excitation. mdpi.com Such theoretical spectra can be compared with experimental data to confirm the molecular structure and to understand how the electronic structure influences the molecule's interaction with light. nih.gov

Molecular Modeling and Conformational Analysis

The biological activity and chemical reactivity of a flexible molecule like this compound are often dictated by its three-dimensional structure and conformational preferences. Molecular modeling and conformational analysis are computational techniques used to explore the potential energy surface of a molecule and identify its stable conformers.

For phenylethylamine derivatives, a key conformational feature is the orientation of the aminoethyl side chain relative to the phenyl ring. nih.gov Studies on related phenethylamines have identified two primary stable conformations: a folded (gauche) conformation, where the amine group is oriented towards the aromatic ring, and an extended (anti) conformation, where the amine group is directed away from the ring. researchgate.netnottingham.edu.my The folded conformation in some phenylethylamines is stabilized by an intramolecular N-H···π interaction. researchgate.net

The conformational landscape of this compound can be explored using molecular mechanics or quantum mechanical methods. A systematic search of the torsional angles, particularly around the C-C bond of the ethyl group and the C-N bond, would reveal the low-energy conformers. The relative energies of these conformers can then be calculated to determine their populations at a given temperature according to the Boltzmann distribution. These studies are crucial for understanding how the molecule might bind to a receptor or a chiral stationary phase.

Theoretical Studies of Chiral Recognition Mechanisms

Chiral recognition is a process where a chiral molecule selectively interacts with one enantiomer of another chiral molecule. Theoretical studies are invaluable for elucidating the mechanisms of chiral recognition at the molecular level. nih.gov For this compound, this is relevant to its use as a chiral resolving agent or in asymmetric synthesis.

Computational methods, including DFT and molecular docking, can be used to model the diastereomeric complexes formed between this compound and the enantiomers of a target molecule. nih.gov By comparing the energies and geometries of these complexes, the basis for enantioselectivity can be understood. The interactions responsible for chiral recognition often involve a combination of hydrogen bonding, π-π stacking, steric repulsion, and electrostatic interactions. researchgate.net

For instance, theoretical models can be constructed to simulate the interaction of this compound with a chiral stationary phase in chromatography. mdpi.com These models can help to identify the key intermolecular interactions that lead to the differential retention of enantiomers. Studies on chiral amine derivatives have highlighted the importance of self-complementary hydrogen bond donors and acceptors in self-induced diastereomeric anisochronism, a form of self-recognition of enantiomers. nih.gov

Structure-Reactivity and Structure-Selectivity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) and Structure-Selectivity Relationship (SSR) studies aim to correlate the chemical structure of a molecule with its biological activity or its selectivity in a chemical transformation. While specific SAR studies on this compound are not widely reported in the public domain, general principles from studies on phenethylamine (B48288) derivatives can be applied. nih.gov

Computational approaches can play a significant role in SAR by calculating various molecular descriptors that are then correlated with experimental activity. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or lipophilic (e.g., calculated logP).

For phenethylamine derivatives, SAR studies have shown that substitutions on the phenyl ring and the ethylamine (B1201723) side chain can significantly impact their biological activities, such as their affinity for specific receptors. nih.gov For example, the presence and position of a hydroxyl group on the phenyl ring are often critical for receptor binding. In the context of this compound, computational SAR studies could explore how modifications to the amino or hydroxyl groups, or further substitution on the aromatic ring, would be expected to alter its properties as, for example, a chiral ligand or a building block in medicinal chemistry.

Research Applications in Organic Synthesis and Materials Science

Chiral Building Block in the Asymmetric Synthesis of Complex Molecules

The enantiomerically pure structure of (R)-4-(1-aminoethyl)phenol makes it a valuable chiral building block. In asymmetric synthesis, starting with a molecule from the "chiral pool" – abundant, naturally occurring chiral compounds – is a common strategy to impart a specific stereochemistry to a target molecule. This approach is crucial in the synthesis of pharmaceuticals and natural products, where biological activity is often dependent on the correct chirality.

This compound serves as a foundational element in the construction of more complex, biologically active molecules. Its utility as a building block is particularly noted in pharmaceutical development, where it can be a key starting material for compounds targeting neurological disorders. The presence of both a nucleophilic amine and a phenolic hydroxyl group, along with a defined stereocenter, allows for sequential and stereocontrolled modifications, building up molecular complexity. While detailed total synthesis pathways originating from this specific molecule are proprietary or part of broader synthetic strategies, its role as a precursor is analogous to other chiral amines and alcohols used to synthesize high-value chiral compounds. A closely related compound, (R)-2-(1-aminoethyl)-4-fluorophenol, has gained attention as a critical building block for novel anti-tumor drugs that target tropomyosin receptor kinases, illustrating the importance of this structural motif in medicinal chemistry.

This compound is a versatile intermediate for creating a variety of chiral amine derivatives. Chiral amines are not only important components of chiral drugs and natural products but also serve as chiral auxiliaries and resolution reagents in synthesis. This compound can be chemically modified at the amine or the phenol (B47542) group to produce new chiral molecules with desired properties for applications in drug discovery and specialty chemicals. For instance, its structure is valuable in synthesizing bioactive molecules where enhanced biological activity is a key objective.

Table 1: Applications of this compound as a Synthetic Intermediate

| Application Area | Description of Use |

|---|---|

| Pharmaceuticals | Serves as a starting material for various bioactive molecules, including those for neurological conditions. |

| Agrochemicals | Utilized as an intermediate in the synthesis of specialized agricultural chemicals. |

| Specialty Chemicals | Employed in the production of unique chemicals where its properties can improve performance. |

| Polymer Chemistry | Can be integrated into polymer backbones to modify properties, potentially for applications like drug delivery systems. |

Ligand or Catalyst Precursor in Asymmetric Catalysis

The development of effective chiral catalysts is a cornerstone of modern organic synthesis, enabling the production of single-enantiomer products with high efficiency. Chiral amines and their derivatives are frequently used as ligands for metal-based catalysts or as organocatalysts themselves. While direct applications of this compound as a ligand are not extensively documented in readily available literature, its structural motifs are common in established catalyst systems. For example, chiral amino alcohols are a vital class of chiral ligands. The combination of a nitrogen atom and a hydroxyl group allows for effective chelation to a metal center, creating a rigid chiral environment that can influence the stereochemical outcome of a reaction. Similarly, derivatives of chiral amines are used to create bifunctional organocatalysts that can activate substrates through multiple non-covalent interactions, such as hydrogen bonding.

Probes for Mechanistic Studies in Enzymology and Organic Reactions

The specific structure of this compound makes it suitable for use as a molecular probe to investigate the mechanisms of chemical and biological transformations. By introducing this molecule into a system, researchers can gain insights into reaction pathways and enzyme-substrate interactions.

This compound and its analogs are valuable tools for studying enzyme function, particularly for enzymes that process phenolic or amine substrates. For instance, the enzymatic synthesis of the related compound (R)-2-(1-aminoethyl)-4-fluorophenol was achieved using a library of ω-transaminases. In this study, the prochiral ketone precursor was converted into the chiral amine, demonstrating that enzymes in this class can recognize and process substrates with this specific structural framework. Such studies are critical for understanding the substrate scope and stereoselectivity of enzymes.

Furthermore, the broader class of phenol oxidoreductases has been investigated for its ability to utilize lignin-derived compounds. These flavin-dependent enzymes catalyze the stereo- and regioselective oxidation of phenolic compounds. Using substrates like this compound could help elucidate the binding modes and catalytic mechanisms of these enzymes, contributing to the development of biocatalysts for converting biomass into value-added chemicals.

Table 2: Enzymatic Systems Studied Using this compound Analogs

| Enzyme Class | Research Focus | Relevant Analog |

|---|---|---|

| ω-Transaminases (ωTA) | Asymmetric biosynthesis of chiral amines from prochiral ketones. | (R)-2-(1-aminoethyl)-4-fluorophenol |

| 4-Phenol Oxidoreductases | Understanding substrate scope and expanding catalytic activity towards non-natural phenols. | General Phenolic Compounds |

Development of Chiral Solvating Agents for Analytical Applications

Determining the enantiomeric purity of a compound is essential in many areas of chemistry. One common method is NMR spectroscopy in the presence of a chiral solvating agent (CSA). A CSA is a chiral molecule that forms non-covalent diastereomeric complexes with the enantiomers of a substrate, leading to distinct signals in the NMR spectrum.

A thiourea (B124793) derivative of the constitutional isomer 2-[(1R)-1-aminoethyl]phenol has been shown to be a highly effective CSA for the enantiodifferentiation of N-3,5-dinitrobenzoyl (DNB) derivatives of amino acids. The thiourea derivative, formed by reacting the chiral amine with benzoyl isothiocyanate, creates a "pocket-like" structure that interacts differently with the two enantiomers of the amino acid derivative. This difference in interaction leads to separable NMR signals, allowing for the precise determination of enantiomeric excess. The study highlighted the importance of the phenolic hydroxyl group in achieving efficient chiral discrimination. This research provides a strong basis for the development of similar CSAs from this compound for the analytical resolution of other classes of chiral molecules.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for (R)-4-(1-aminoethyl)phenol, and how can purity be validated?

- Synthesis Methodology :

- Step 1 : Condensation of a chiral amine precursor (e.g., (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine) with a substituted acetophenone derivative under reflux in methanol .

- Step 2 : Reduction of the intermediate using NaBH₄ in THF/ethanol at low temperatures to yield the final amine alcohol .

- Step 3 : Purification via thin-layer chromatography (TLC) or silica-gel column chromatography to isolate enantiopure product .

- Purity Validation :

- HPLC : Use chiral stationary phases to confirm enantiomeric excess (>98%) .

- NMR Spectroscopy : Analyze peak splitting and coupling constants to verify stereochemical integrity .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

- 1H/13C NMR : Assign peaks for the aromatic protons (δ 6.8–7.2 ppm), aminoethyl group (δ 1.3–1.5 ppm for CH₃, δ 3.1–3.3 ppm for NH₂), and hydroxyl proton (δ 5.0–5.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (137.18 g/mol) via ESI-MS or MALDI-TOF .

- Polarimetry : Measure optical rotation ([α]D²⁵) to validate enantiopurity (e.g., +15° to +25° for R-configuration) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity?

- Receptor Selectivity : The R-configuration enhances binding to G-protein-coupled receptors (GPCRs) due to spatial complementarity with chiral binding pockets .

- Enzyme Interactions : Molecular docking studies show that the (R)-enantiomer forms stronger hydrogen bonds with catalytic residues (e.g., Tyr-452 in kinases) compared to the S-form .

- Case Study : In vitro assays demonstrate a 10-fold higher potency of the R-enantiomer in inhibiting Rho-kinase, a key regulator of smooth muscle contraction .

Q. How can researchers resolve contradictions in receptor-binding data caused by halogen substitutions on the phenyl ring?

- Experimental Design :

- Comparative Binding Assays : Test this compound derivatives with halogens (Br, Cl, F) using surface plasmon resonance (SPR) to quantify dissociation constants (Kd) .

- Molecular Dynamics (MD) Simulations : Model halogen bonding interactions (e.g., Br–π interactions with Tyr residues) to explain affinity variations .

- Data Interpretation :

- Bromine substituents increase steric hindrance but enhance hydrophobic interactions, leading to trade-offs between binding affinity and selectivity .

- Fluorine substitutions reduce off-target effects by minimizing van der Waals clashes in compact binding sites .

Q. What strategies optimize the compound’s stability in aqueous solutions for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。